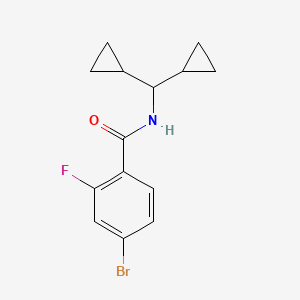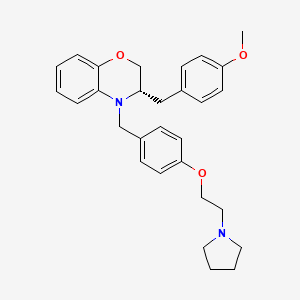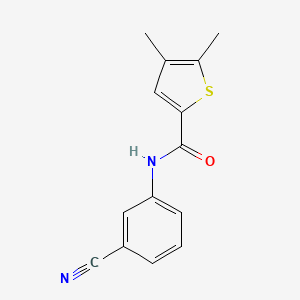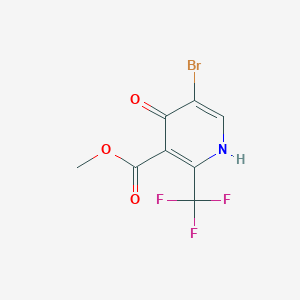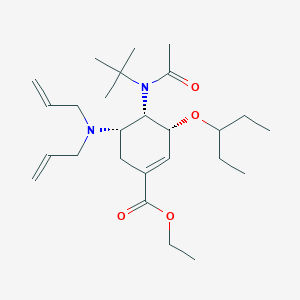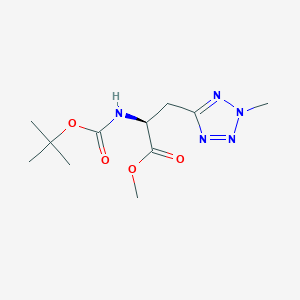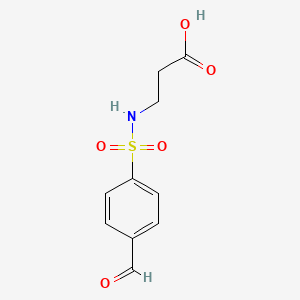![molecular formula C12H10FN5 B14908391 n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a compound belonging to the class of triazolopyrazine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors. The structure of this compound includes a triazole ring fused with a pyrazine ring, and a fluorobenzyl group attached to the nitrogen atom of the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction between diamines and diketones.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are implicated in cancer cell proliferation.
Biological Research: The compound is used in studies investigating cell cycle regulation and apoptosis in cancer cells.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been studied for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the 4-fluorobenzyl group is particularly significant in improving its binding affinity and inhibitory activity against target kinases .
Eigenschaften
Molekularformel |
C12H10FN5 |
|---|---|
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-15-11-12-17-16-8-18(12)6-5-14-11/h1-6,8H,7H2,(H,14,15) |
InChI-Schlüssel |
LEZHYZVDUVEOBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=NC=CN3C2=NN=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


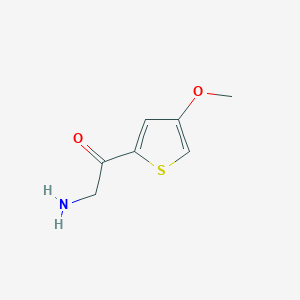
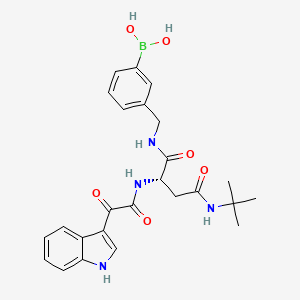
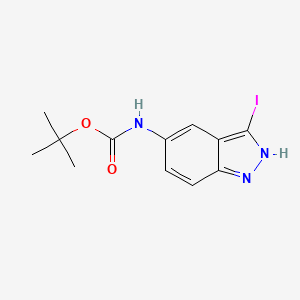
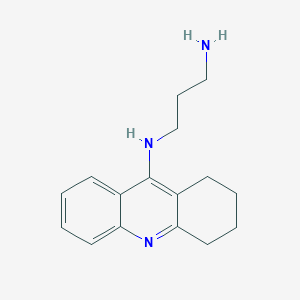
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
